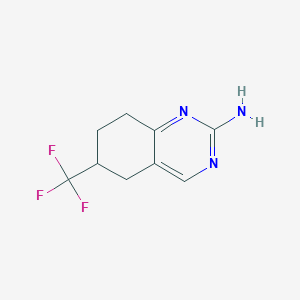

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Descripción

Propiedades

IUPAC Name |

6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)6-1-2-7-5(3-6)4-14-8(13)15-7/h4,6H,1-3H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBPOTZHKLPAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The synthesis typically proceeds through the cyclization of appropriately substituted precursors. A common and effective approach involves the reaction of 2-aminobenzonitrile derivatives with trifluoroacetaldehyde or related trifluoromethyl-containing reagents under controlled conditions to form the quinazoline ring with the trifluoromethyl group at the 6-position.

Detailed Synthetic Procedure

-

- 2-Aminobenzonitrile

- Trifluoroacetaldehyde (or equivalents)

-

- Solvents: Ethanol or methanol are commonly employed as reaction media.

- Temperature: Reactions are carried out from ambient temperature to reflux conditions depending on the specific protocol.

- Catalysts/Bases: Basic conditions are often used to facilitate cyclization.

Mechanism Overview:

The amino group of 2-aminobenzonitrile reacts with trifluoroacetaldehyde to form an intermediate imine or related species. Subsequent intramolecular cyclization under basic or acidic catalysis leads to the formation of the tetrahydroquinazoline ring system bearing the trifluoromethyl substituent.

Industrial Synthesis Considerations

In industrial settings, the synthetic route is adapted for scale-up by employing continuous flow reactors and optimized reaction parameters to enhance yield and purity. Automation and catalytic systems are integrated to maintain consistent product quality and process safety.

Reaction Types and Chemical Transformations

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine can undergo several chemical modifications post-synthesis, which are important for derivatization and functionalization in drug development:

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Quinazoline derivatives with oxidized functionalities |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced quinazoline analogs |

| Nucleophilic Substitution | Alkyl halides, acyl chlorides with base or catalyst | Substituted amine or trifluoromethyl derivatives |

These reactions enable the generation of a variety of quinazoline derivatives with tailored properties.

Comparative Analysis with Related Compounds

| Compound | Substituent at 6-position | Notable Property Differences |

|---|---|---|

| 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | Trifluoromethyl (-CF3) | Increased lipophilicity, metabolic stability |

| 6-Methylquinazoline | Methyl (-CH3) | Less lipophilic, lower metabolic stability |

| 6-Chloroquinazoline | Chlorine (-Cl) | Different electronic effects, reactivity |

| 6-Fluoroquinazoline | Fluorine (-F) | Moderate electron-withdrawing effect |

The trifluoromethyl group uniquely enhances the compound’s pharmacokinetic and physicochemical properties, making it especially valuable in pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | 2-Aminobenzonitrile, trifluoroacetaldehyde |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (varies by protocol) |

| Catalysts/Bases | Bases such as K2CO3 or other suitable bases |

| Purification | Silica gel column chromatography |

| Yield | Not explicitly reported; optimized in industrial settings |

| Product purity | High purity achievable via chromatography |

Research Findings and Notes

- The synthetic route involving 2-aminobenzonitrile and trifluoroacetaldehyde is well-established and allows for efficient incorporation of the trifluoromethyl group into the quinazoline scaffold.

- Reaction conditions such as solvent choice and temperature are critical for maximizing yield and purity.

- Industrial processes benefit from continuous flow techniques and catalytic optimization to scale up production while maintaining quality.

- The compound’s unique trifluoromethyl substitution enhances its potential as a building block for pharmaceuticals, agrochemicals, and materials science applications.

- Post-synthetic modifications through oxidation, reduction, and substitution reactions expand the chemical space accessible from this core structure.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.

Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Mecanismo De Acción

The mechanism of action of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

5,6,7,8-Tetrahydroquinazolin-2-amine (CAS 2305-85-3)

- Structure : Lacks the 6-CF₃ group, with molecular formula C₈H₁₁N₃ .

- Applications : Used as a surfactant and emulsifier due to its amphiphilic structure .

- Key Differences: The absence of -CF₃ reduces lipophilicity (clogP ≈ 1.2 vs. ~2.5 for the CF₃ analog), impacting membrane permeability. No reported bioactivity data, unlike CF₃-containing derivatives .

6-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-amine (S11)

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

- Structure : Shares the -CF₃ group but replaces the quinazoline core with a naphthyridine system .

- Applications : Intermediate in synthesizing kinase inhibitors (e.g., CLK1/CDC2-like kinases) .

- Key Differences :

- The naphthyridine scaffold may target different enzymes compared to quinazolines.

- Higher synthetic complexity due to fused-ring systems.

Structural and Functional Analysis

Impact of the Trifluoromethyl Group

Bioactivity Trends

- Kinase Inhibition : While 6-arylquinazolin-4-amines () inhibit CDC2-like kinases, the tetrahydroquinazoline scaffold with -CF₃ may offer improved solubility and selectivity.

Data Tables

Table 1. Physicochemical Comparison

Actividad Biológica

6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is a heterocyclic compound characterized by a quinazoline core and a trifluoromethyl group at the 6-position. This unique structure gives it potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator. The trifluoromethyl group enhances its chemical properties, making it a valuable scaffold for drug development.

- Molecular Formula : C9H10F3N3

- Molecular Weight : 217.19 g/mol

- CAS Number : 1342853-24-0

- Boiling Point : Not specified

The biological activity of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance binding affinity to enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Case Study : A study demonstrated that quinazoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the trifluoromethyl group may enhance these effects due to increased potency and selectivity towards cancer-related targets.

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory properties:

- Research Findings : In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This could be beneficial in treating chronic inflammatory diseases.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

- Mechanism : It may act on specific enzymes involved in metabolic pathways, leading to altered biochemical responses. For example, inhibition of kinases or phosphatases could provide therapeutic avenues for various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methylquinazoline | Methyl group instead of trifluoromethyl | Moderate anticancer activity |

| 6-Chloroquinazoline | Chlorine atom at the 6-position | Lower potency compared to trifluoromethyl derivative |

| 6-Fluoroquinazoline | Fluorine atom at the 6-position | Similar but less stable than trifluoromethyl derivative |

Synthetic Routes

Synthesis of 6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine typically involves:

- Starting Materials : 2-Aminobenzonitrile and trifluoroacetaldehyde.

- Reaction Conditions : Cyclization under basic conditions using solvents like ethanol or methanol.

- Yield Optimization : Use of continuous flow reactors and catalysts can enhance yield and purity.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Application Example | Reference |

|---|---|---|---|

| X-ray Crystallography | Bond lengths (Å), angles (°), R-factor | Confirm trifluoromethyl conformation | |

| ¹H NMR | δ (ppm), coupling constants (Hz) | Detect Z/E isomerism in intermediates | |

| HRMS | m/z (M+H)+, accuracy (ppm) | Verify molecular ion integrity |

Q. Table 2. Troubleshooting Reaction Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.